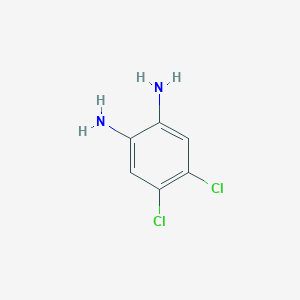

4,5-dichlorobenzene-1,2-diamine

説明

The exact mass of the compound 4,5-Dichloro-o-phenylenediamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1577. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4,5-dichlorobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFHBRFJOHTIPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70201663 | |

| Record name | 1,2-Diamino-4,5-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5348-42-5 | |

| Record name | 4,5-Dichloro-1,2-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5348-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diamino-4,5-dichlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005348425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dichloro-o-phenylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Diamino-4,5-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dichloro-o-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-DICHLORO-O-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LUD2S3RUC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physicochemical properties of 4,5-dichlorobenzene-1,2-diamine

An In-depth Technical Guide on the Physicochemical Properties of 4,5-dichlorobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 4,5-dichloro-o-phenylenediamine, is an aromatic diamine with the chemical formula C6H6Cl2N2.[1][2][3][4] Its structure, featuring a benzene ring substituted with two adjacent amine groups and two chlorine atoms, makes it a valuable intermediate in various synthetic processes.[5] This compound is particularly significant in the pharmaceutical and agrochemical industries.[5] In the pharmaceutical sector, it serves as a crucial building block for the synthesis of active pharmaceutical ingredients (APIs), where its structural characteristics allow for targeted modifications to achieve desired pharmacological effects.[5]

This technical guide provides a comprehensive overview of the core , details on experimental methodologies for their determination, and a logical workflow for a key application.

Physicochemical Properties

The following table summarizes the key .

| Property | Value | Source(s) |

| CAS Number | 5348-42-5 | [1][2][3][4][6] |

| Molecular Formula | C6H6Cl2N2 | [1][2][3][4][7] |

| Molecular Weight | 177.03 g/mol | [1][3][8][9][10] |

| Appearance | Light yellow to brown crystalline powder or chunks.[1][5] | [1][5] |

| Melting Point | 158 - 164 °C | [1][5][6][7][11] |

| Boiling Point | 291.88 °C (rough estimate) to 346.30 °C | [1][7] |

| Solubility | Soluble in methanol and Dimethyl sulfoxide (DMSO). Insoluble in water. Moderately soluble in other organic solvents. | [2][7][12] |

| pKa (Predicted) | 2.77 ± 0.10 | [7] |

| Flash Point | >110 °C to 163.30 °C | [6] |

| Density (estimate) | 1.4668 | [7] |

| Vapor Pressure | 5.79E-05 mmHg at 25°C | [7] |

Experimental Protocols and Analytical Methodologies

-

Melting Point Determination: The melting point range is determined using a calibrated melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to melt and completely liquefies are recorded.

-

Boiling Point Determination: Due to its high boiling point, the boiling point is often estimated or determined under reduced pressure to prevent decomposition. Standard methods involve using a distillation apparatus and correcting the observed boiling point to standard atmospheric pressure.

-

Solubility Assessment: Qualitative solubility is determined by adding a small amount of the compound to a test tube containing the solvent (e.g., water, methanol, DMSO) and observing its miscibility with agitation at a controlled temperature. Quantitative solubility can be determined by preparing a saturated solution, filtering it, and measuring the concentration of the solute in the filtrate, often using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Purity Analysis (Gas Chromatography - GC): The purity of this compound is often assessed using Gas Chromatography (GC).[13] A solution of the compound is injected into the GC system, where it is vaporized and separated based on its volatility and interaction with the stationary phase of the column. The resulting chromatogram indicates the purity level.

-

Structural Elucidation (NMR Spectroscopy): Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure. A ¹H NMR spectrum for this compound has been documented.[14] This technique provides information about the chemical environment of the hydrogen atoms in the molecule, confirming the arrangement of substituents on the benzene ring.

Logical Workflow and Visualization

Research indicates that 4,5-dichloro-1,2-phenylenediamine is a cytotoxic agent that may inhibit enzymes such as urea amidolyase and fatty acid synthase. It has been shown to cause leukemia cell death and inhibit T-cell proliferation, suggesting its potential in cancer research. The following diagram illustrates a general experimental workflow for assessing the cytotoxic effects of this compound on cancer cell lines.

Caption: Workflow for Cytotoxicity Assessment.

Conclusion

This compound is a chemical intermediate with well-defined physicochemical properties that make it suitable for various applications, particularly in the synthesis of pharmaceuticals. Its cytotoxic properties suggest a potential for further investigation in drug development, especially in the field of oncology. The data and methodologies presented in this guide provide a foundational understanding for researchers and scientists working with this compound. As with any active chemical, appropriate safety precautions should be taken during handling and use.

References

- 1. 4,5-Dichloro-1,2-benzenediamine - Safety Data Sheet [chemicalbook.com]

- 2. CAS 5348-42-5: 4,5-Dichloro-1,2-phenylenediamine [cymitquimica.com]

- 3. This compound | CAS 5348-42-5 [matrix-fine-chemicals.com]

- 4. Synthonix, Inc > 5348-42-5 | this compound [synthonix.com]

- 5. nbinno.com [nbinno.com]

- 6. 5348-42-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. chembk.com [chembk.com]

- 8. This compound [stenutz.eu]

- 9. 4,5-Dichloro-1,2-phenylenediamine | C6H6Cl2N2 | CID 79297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4,5-二氯邻苯二胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 4,5-二氯邻苯二胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. chemwhat.com [chemwhat.com]

- 13. 4,5-Dichloro-1,2-phenylenediamine | 5348-42-5 | TCI EUROPE N.V. [tcichemicals.com]

- 14. 4,5-Dichloro-1,2-benzenediamine(5348-42-5) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to 4,5-Dichlorobenzene-1,2-diamine (CAS: 5348-42-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichlorobenzene-1,2-diamine, also known as 4,5-dichloro-o-phenylenediamine, is a chlorinated aromatic diamine that serves as a pivotal building block in the synthesis of a wide array of heterocyclic compounds. Its unique substitution pattern makes it a valuable precursor in the development of pharmaceuticals, agrochemicals, and dyes. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, key reactions, applications in drug discovery, and safety information.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a light yellow to brown crystalline powder.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 5348-42-5 | [2] |

| Molecular Formula | C₆H₆Cl₂N₂ | [2] |

| Molecular Weight | 177.03 g/mol | [2] |

| Melting Point | 158-164 °C | [3] |

| Boiling Point | 291.88 °C (rough estimate) | [3] |

| Appearance | Light yellow to Brown powder/crystal | [1] |

| Solubility | Soluble in methanol and Dimethyl sulfoxide (DMSO). Insoluble in water. | [4] |

| InChIKey | IWFHBRFJOHTIPU-UHFFFAOYSA-N | [2] |

| SMILES | Nc1cc(Cl)c(Cl)cc1N | [5] |

Synthesis and Reactions

Synthesis of this compound

The synthesis of this compound typically involves the reduction of the corresponding dinitro compound, 1,2-dichloro-4,5-dinitrobenzene. A common method for this transformation is catalytic hydrogenation or reduction using a metal in an acidic medium.

Experimental Protocol: Reduction of 1,2-Dichloro-4,5-dinitrobenzene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place a solution of 1,2-dichloro-4,5-dinitrobenzene in a suitable solvent such as ethanol.

-

Reducing Agent: To this solution, add a reducing agent. A common choice is tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid.

-

Reaction Conditions: The reaction mixture is typically heated to reflux and stirred vigorously for several hours until the reaction is complete (monitored by TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is made alkaline by the careful addition of a concentrated sodium hydroxide solution. This will precipitate the tin salts.

-

Extraction: The product is then extracted with an organic solvent, such as ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system to yield this compound.

Logical Workflow for the Synthesis of this compound

Caption: Synthesis of this compound.

Key Reactions: Synthesis of Benzimidazoles

A primary application of this compound is in the synthesis of 5,6-dichlorobenzimidazole derivatives. This is typically achieved through a condensation reaction with an aldehyde or a carboxylic acid (or its derivative).[6]

Experimental Protocol: Synthesis of 5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazole

This protocol is adapted from a published procedure for the synthesis of a specific benzimidazole derivative.[7]

-

Adduct Formation: In a suitable reaction vessel, 4-methoxybenzaldehyde is reacted with sodium metabisulfite to form the corresponding bisulfite adduct.

-

Condensation: this compound is then added to the bisulfite adduct. The mixture is heated, leading to a condensation reaction that forms the benzimidazole ring.

-

Work-up and Purification: The reaction mixture is cooled, and the crude product is isolated by filtration. The product is then purified by recrystallization from a suitable solvent to yield 5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazole.

Workflow for Benzimidazole Synthesis

Caption: General synthesis of benzimidazoles.

Applications in Drug Development

Derivatives of this compound, particularly benzimidazoles, exhibit a broad range of biological activities and are of significant interest in drug development.

Anticancer Activity

Many benzimidazole derivatives synthesized from this compound have been investigated for their potential as anticancer agents.[8] Some of these compounds have shown cytotoxic activity against various cancer cell lines, including lung, breast, and prostate cancer.[7]

Kinase Inhibition and Signaling Pathways

A significant mechanism of action for some of these anticancer compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. One important target is the BRAF kinase , a component of the RAS/RAF/MEK/ERK (MAPK) signaling pathway .[9][10] Mutations in the BRAF gene can lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival.[9]

The RAF-MEK-ERK Signaling Pathway

The RAF-MEK-ERK pathway is a critical signaling cascade that relays extracellular signals to the nucleus to control gene expression and cellular processes.[11]

-

Activation: The pathway is typically initiated by the activation of cell surface receptors, which leads to the activation of the small GTPase RAS.

-

RAF Kinase: Activated RAS recruits and activates RAF kinases (ARAF, BRAF, CRAF).[12]

-

MEK Kinase: RAF kinases then phosphorylate and activate MEK1 and MEK2.[13]

-

ERK Kinase: Activated MEK, in turn, phosphorylates and activates ERK1 and ERK2.[12]

-

Downstream Effects: Activated ERK translocates to the nucleus and phosphorylates various transcription factors, leading to changes in gene expression that drive cell proliferation, differentiation, and survival.[11]

Derivatives of 5,6-dichlorobenzimidazole have been designed as inhibitors of both wild-type and mutant forms of BRAF, such as BRAFV600E, which is common in melanoma.[14] By blocking the activity of BRAF, these inhibitors can halt the downstream signaling cascade, thereby inhibiting the growth of cancer cells.

Diagram of the RAF-MEK-ERK Signaling Pathway

Caption: Inhibition of the RAF-MEK-ERK pathway.

Safety and Toxicology

This compound is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled.[15] It also causes skin and serious eye irritation and may cause respiratory irritation.[15]

| Hazard Statement | GHS Classification |

| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) |

| H312: Harmful in contact with skin | Acute toxicity, Dermal (Category 4) |

| H332: Harmful if inhaled | Acute toxicity, Inhalation (Category 4) |

| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) |

| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2) |

| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation |

Source: PubChem CID 79297[15]

Handling and Storage:

-

Handling: Use in a well-ventilated area.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Avoid breathing dust.[3]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

While specific LD50 data was not found in the searched literature, the GHS classifications indicate significant toxicity, and appropriate precautions should be taken at all times when handling this compound. There is no data available on its carcinogenicity, germ cell mutagenicity, or reproductive toxicity.[3]

Conclusion

This compound is a versatile and important intermediate in organic synthesis, particularly for the preparation of biologically active benzimidazole derivatives. Its utility in the development of kinase inhibitors for cancer therapy highlights its significance in modern drug discovery. Researchers and drug development professionals should be aware of its chemical properties, reactivity, and potential applications, while also adhering to strict safety protocols when handling this compound. Further research into the synthesis and biological evaluation of novel derivatives of this compound is likely to yield new therapeutic agents with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | CAS 5348-42-5 [matrix-fine-chemicals.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. CAS 5348-42-5: 4,5-Dichloro-1,2-phenylenediamine [cymitquimica.com]

- 5. This compound [stenutz.eu]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and their cytotoxic activity against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4,5-Dichloro-1,2-phenylenediamine | C6H6Cl2N2 | CID 79297 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 4,5-Dichlorobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and potential biological activities of 4,5-dichlorobenzene-1,2-diamine (CAS: 5348-42-5). The information is intended for researchers in chemistry, toxicology, and drug development.

Core Chemical and Physical Properties

This compound, also known as 4,5-dichloro-o-phenylenediamine, is a halogenated aromatic amine. Its structure, featuring a benzene ring substituted with two adjacent amino groups and two chlorine atoms, makes it a valuable intermediate in the synthesis of various heterocyclic compounds, dyes, and potentially biologically active molecules.[1] Aromatic amines, in general, are recognized for their chemical reactivity and potential health risks, including carcinogenicity, which necessitates careful handling.[1]

Physicochemical Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 177.03 g/mol | [2][3] |

| Molecular Formula | C₆H₆Cl₂N₂ | [3] |

| CAS Number | 5348-42-5 | [3] |

| Appearance | Light brown to red-brown crystalline powder | [4][5] |

| Melting Point | 158-164 °C | [5] |

| Solubility | Soluble in methanol and dimethyl sulfoxide (DMSO); Insoluble in water. | [4] |

| Purity (Typical) | ≥97-98% | [5] |

Experimental Protocols

Detailed experimental protocols specific to this compound are not extensively available in peer-reviewed literature. However, based on established chemical principles for analogous compounds, the following sections provide detailed, representative methodologies.

Synthesis Protocol: Reduction of 1,2-Dichloro-4,5-dinitrobenzene

The most common laboratory synthesis for aromatic diamines is the reduction of the corresponding dinitro compound. This protocol is based on the well-established method of reducing nitroarenes using tin(II) chloride in an acidic medium.[6]

Reaction Scheme:

Materials:

-

1,2-Dichloro-4,5-dinitrobenzene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Sodium hydroxide (NaOH) solution (e.g., 6M)

-

Ethyl acetate or Diethyl ether (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, beaker, separatory funnel, rotary evaporator.

Procedure:

-

Setup: Assemble a round-bottom flask equipped with a reflux condenser and a dropping funnel in a fume hood.

-

Dissolving Reductant: To the flask, add tin(II) chloride dihydrate (approximately 6-7 molar equivalents relative to the dinitro compound) and a portion of concentrated HCl. Gently heat the mixture to facilitate dissolution.[6]

-

Addition of Starting Material: Dissolve 1,2-dichloro-4,5-dinitrobenzene (1 molar equivalent) in a suitable solvent like ethanol or add it portion-wise as a solid to the reaction flask if it is sufficiently soluble in the reaction medium. An ice bath may be required to control the initial exotherm.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (a typical temperature is 60-100°C) and maintain for several hours (e.g., 2-24 hours) until TLC or HPLC analysis indicates the complete consumption of the starting material.[6]

-

Workup - Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a concentrated solution of NaOH until the solution is basic (pH > 10). Tin salts will precipitate.

-

Extraction: Extract the aqueous slurry multiple times with an organic solvent such as ethyl acetate or diethyl ether. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexane, or ether/petroleum ether) or by column chromatography on silica gel.[4]

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

Purity assessment and quantification of this compound can be achieved by reverse-phase HPLC. The following is a general method adaptable for this compound, based on protocols for similar aromatic amines.[7][8][9]

Instrumentation & Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid or sulfuric acid

-

Mobile Phase B: Acetonitrile or Methanol

-

Sample of this compound, accurately weighed and dissolved in mobile phase or a compatible solvent (e.g., Methanol/Water).

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phases and degas them thoroughly.

-

System Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 60% Mobile Phase A, 40% Mobile Phase B) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[9]

-

Sample Injection: Inject a small volume (e.g., 1-10 µL) of the prepared sample solution.

-

Detection: Monitor the elution profile using a UV detector at a wavelength where the analyte has significant absorbance (e.g., 200-250 nm).[8]

-

Analysis: The purity can be determined by the relative peak area of the main component. For quantification, a calibration curve should be prepared using certified reference standards of known concentrations.

Biological Activity and Signaling Pathways

While direct studies on this compound are limited, it is classified as a cytotoxic agent. Research on closely related phenylenediamines provides significant insight into its likely mechanism of action, which is predicted to involve the induction of apoptosis through oxidative stress and modulation of key cellular signaling pathways.

Cytotoxicity and Apoptosis Induction

Phenylenediamines are known to induce cell death by apoptosis.[10] This process is often initiated by the generation of intracellular Reactive Oxygen Species (ROS). The workflow for assessing this cytotoxicity is outlined below.

Caption: Experimental workflow for cytotoxicity testing.

Postulated Signaling Pathway Involvement

Based on studies of related aromatic diamines like p-phenylenediamine, this compound likely induces apoptosis by generating ROS, which in turn activates stress-related signaling cascades and inhibits pro-survival pathways.[10][11]

Key Postulated Pathways:

-

MAPK Pathway Activation: ROS can activate stress-activated protein kinases (SAPK) such as p38 and JNK, which are key mediators of the apoptotic response.[10]

-

NF-κB Pathway Inhibition: The pro-survival NF-κB pathway is often inhibited by cytotoxic agents, preventing the transcription of anti-apoptotic genes. A benzenediamine derivative has been shown to inhibit NF-κB activation.[11]

The logical relationship of this proposed mechanism is visualized below.

Caption: Postulated signaling pathway for apoptosis induction.

References

- 1. CAS 5348-42-5: 4,5-Dichloro-1,2-phenylenediamine [cymitquimica.com]

- 2. 4,5-Dichloro-1,2-phenylenediamine | C6H6Cl2N2 | CID 79297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 5348-42-5 [matrix-fine-chemicals.com]

- 4. Page loading... [guidechem.com]

- 5. 4,5-二氯邻苯二胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1,2-DIAMINO-4,5-DIIODOBENZENE synthesis - chemicalbook [chemicalbook.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 9. Photochemical reaction of a dye precursor 4-chloro-1,2-phenylenediamine and its associated mutagenic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anti-inflammatory benzene diamine compound inhibited toll-like receptor 4-mediated inducible nitric oxide synthase expression and nuclear factor-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Melting Point of 4,5-Dichlorobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physical properties, specifically the melting point, of 4,5-dichlorobenzene-1,2-diamine (CAS 5348-42-5). It includes tabulated physical data and detailed experimental protocols for accurate melting point determination, tailored for a scientific audience.

Physicochemical Properties

This compound, also known as 4,5-dichloro-o-phenylenediamine, is an aromatic amine used in various chemical syntheses, including the manufacturing of dyes and as a building block in the development of pharmaceutical compounds.[1] Its cytotoxic properties have been noted, with research indicating it can inhibit enzymes like urea amidolyase and fatty acid synthase in tissue cultures.[2] Accurate characterization of its physical properties, such as the melting point, is critical for its application in research and development.

Quantitative Data: Melting Point

The melting point of this compound is consistently reported as a range, which is common for organic compounds and indicates the transition from solid to liquid phase. The data from various chemical suppliers and databases are summarized below.

| Parameter | Value | Source(s) |

| Melting Point | 158-164 °C | ChemBK[3], Sigma-Aldrich, ChemicalBook[4] |

| Melting Point | 163 °C | Tokyo Chemical Industry |

| Melting Point | 159.00 °C | Biosynth[2] |

| Molecular Formula | C₆H₆Cl₂N₂ | ChemBK[3], Biosynth[2], PubChem[5] |

| Molecular Weight | 177.03 g/mol | ChemBK[3], Biosynth[2], Sigma-Aldrich |

| Appearance | Light yellow to Brown powder/crystal | Tokyo Chemical Industry, ChemicalBook[4] |

Experimental Protocols for Melting Point Determination

The determination of a melting point is a fundamental laboratory procedure for identifying a substance and assessing its purity.[6] A narrow melting range typically signifies a high degree of purity. The two primary methods for determining the melting point of a solid crystalline compound like this compound are the Capillary Method and Differential Scanning Calorimetry (DSC).

This traditional and widely used method involves heating a small, powdered sample in a capillary tube at a controlled rate.[6]

Apparatus:

-

Melting point apparatus (e.g., DigiMelt, Mel-Temp, or Thiele tube setup)[7]

-

Calibrated thermometer or digital temperature probe

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to ensure uniform heat distribution.[8][10]

-

Loading the Capillary Tube: Jab the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Drop the tube through a long, narrow glass tube to pack the sample tightly to a height of 2-3 mm.[7][8][10]

-

Heating: Place the capillary tube into the heating block of the apparatus.[7]

-

Rapid Heating (optional): If the approximate melting point is unknown, heat the sample rapidly (4-5 °C per minute) to get a rough estimate.[8] Allow the apparatus to cool significantly before the precise measurement.

-

Slow Heating: Heat the sample at a slow, controlled rate, typically 1-2 °C per minute, starting from a temperature about 15-20 °C below the expected melting point.[7][8]

-

-

Observation and Recording: Observe the sample through the magnified viewfinder.

-

Reporting: The melting point is reported as the range between these two temperatures. For high accuracy, the determination should be performed at least twice.[8]

DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[11] It provides a highly precise melting temperature (Tₘ), defined as the temperature at which the heat capacity is maximized during the phase transition.[12]

Apparatus:

-

Differential Scanning Calorimeter

-

Sample and reference pans (typically aluminum)[13]

-

Analytical balance

-

Inert purge gas (e.g., nitrogen)[11]

Procedure:

-

Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a certified standard, such as indium (m.p. 156.6 °C).

-

Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into a sample pan.[13]

-

Encapsulation: Seal the pan with a lid. Prepare an identical empty, sealed pan to serve as the reference.[13]

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Set the experimental parameters, including the starting temperature (e.g., 25 °C), ending temperature (e.g., 200 °C), and a constant heating rate (e.g., 2-10 °C/min).[13] Initiate the inert gas purge to maintain a controlled atmosphere.[11]

-

Data Acquisition: Begin the heating program. The instrument records the differential heat flow between the sample and the reference pan as a function of temperature.

-

Data Analysis: The melting process will appear as an endothermic peak on the resulting thermogram. The software is used to analyze this peak to determine:

-

Onset Temperature: The temperature where the peak begins to deviate from the baseline.

-

Peak Temperature (Tₘ): The temperature at the peak's maximum, often reported as the melting point.

-

Enthalpy of Fusion (ΔHfus): The area under the peak, representing the energy required for melting.[11]

-

Visualized Workflow and Logic

The following diagrams illustrate the logical flow of states during heating and a typical experimental workflow for melting point determination.

Caption: Logical diagram of the phase transition of a solid upon heating.

Caption: Experimental workflow for capillary melting point determination.

References

- 1. CAS 5348-42-5: 4,5-Dichloro-1,2-phenylenediamine [cymitquimica.com]

- 2. biosynth.com [biosynth.com]

- 3. chembk.com [chembk.com]

- 4. 4,5-Dichloro-1,2-benzenediamine - Safety Data Sheet [chemicalbook.com]

- 5. 4,5-Dichloro-1,2-phenylenediamine | C6H6Cl2N2 | CID 79297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. westlab.com [westlab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jk-sci.com [jk-sci.com]

- 9. library.aocs.org [library.aocs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. meetrajesh.com [meetrajesh.com]

- 12. Differential scanning calorimetry [cureffi.org]

- 13. scielo.br [scielo.br]

Unveiling the Solubility Profile of 4,5-Dichlorobenzene-1,2-diamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichlorobenzene-1,2-diamine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, possesses a chemical structure that dictates its behavior in different solvent systems. A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a summary of the currently available qualitative solubility information for this compound and outlines a comprehensive experimental protocol for the quantitative determination of its solubility in organic solvents. The absence of specific, publicly available quantitative solubility data necessitates a robust and standardized methodology to enable researchers to generate this critical information in-house.

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information for this compound in various organic solvents.

| Solvent | Qualitative Solubility |

| Methanol | Soluble[3][4] |

| Dimethyl sulfoxide (DMSO) | Soluble[3][4] |

| Ethanol | Better solubility (than water)[2] |

| Acetone | Better solubility (than water)[2] |

| Diethyl ether | All amines are soluble in organic solvents such as diethyl ether or dichloromethane.[5] |

| Dichloromethane | All amines are soluble in organic solvents such as diethyl ether or dichloromethane.[5] |

| Water | Insoluble/Less Soluble/Sparingly Soluble[1][2][3][4] |

Experimental Protocols for Quantitative Solubility Determination

To address the gap in quantitative data, the following section provides a detailed methodology for determining the solubility of this compound in organic solvents. This protocol is based on the widely accepted gravimetric method.

Objective:

To determine the saturation solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed test tubes

-

Constant temperature incubator or water bath

-

Analytical balance (readable to 0.1 mg)

-

Volumetric flasks

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Oven

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials.

-

To each vial, add a known volume of the desired organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature incubator or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately attach a 0.22 µm syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry volumetric flask. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the volumetric flasks containing the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once all the solvent has evaporated, allow the flasks to cool to room temperature in a desiccator.

-

Weigh the flasks containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final weight of the flask with the dried solute and the initial tare weight of the empty flask.

-

The solubility can then be calculated in various units, such as g/100 mL or mol/L, using the following formulas:

-

Solubility ( g/100 mL) = (Mass of solute (g) / Volume of solvent (mL)) x 100

-

Solubility (mol/L) = (Mass of solute (g) / Molar mass of solute ( g/mol )) / Volume of solvent (L)

-

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantitative determination of solubility using the gravimetric method.

Caption: Experimental workflow for determining solubility.

References

Technical Guide: 1H NMR Spectrum of 4,5-Dichlorobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (1H NMR) spectrum of 4,5-dichlorobenzene-1,2-diamine. The information presented herein is intended to support research and development activities where this compound is utilized as a key starting material or intermediate. This guide includes quantitative spectral data, a detailed experimental protocol for data acquisition, and visualizations to aid in the interpretation of the spectral features.

Core Data Presentation

The 1H NMR spectrum of this compound is characterized by its simplicity, which is a direct consequence of the molecule's symmetry. The quantitative data for the spectrum, acquired in deuterated dimethyl sulfoxide (DMSO-d6), is summarized in the table below.

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Ar-H (2H) | 6.655 | Singlet (s) | 2H |

| NH 2 (4H) | 5.030 | Singlet (s, broad) | 4H |

| Note: The spectrum was recorded on a 400 MHz instrument. The chemical shifts are referenced to the residual solvent peak of DMSO-d6 at 2.50 ppm. |

Spectral Interpretation and Molecular Structure

This compound possesses a plane of symmetry that renders the two aromatic protons (at positions 3 and 6) chemically equivalent. Consequently, they resonate at the same chemical shift and appear as a single signal. Similarly, the four protons of the two amino groups are also chemically equivalent, giving rise to a second distinct signal.

The singlet multiplicity of the aromatic protons indicates the absence of adjacent, non-equivalent protons, which is consistent with the substitution pattern of the benzene ring. The broadness of the amine proton signal is a common feature due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent.

Below is a diagram illustrating the molecular structure and the origin of the observed 1H NMR signals.

Caption: Molecular structure of this compound and the correlation of its protons to the observed 1H NMR signals.

Experimental Protocols

The following section outlines a standard protocol for the acquisition of a high-quality 1H NMR spectrum of this compound.

Sample Preparation

-

Analyte: this compound (approximately 23 mg).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d6, 0.5 mL).

-

Procedure:

-

Weigh approximately 23 mg of this compound and transfer it to a clean, dry NMR tube.

-

Add 0.5 mL of DMSO-d6 to the NMR tube.

-

Securely cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution of the analyte.

-

Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

NMR Data Acquisition

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: DMSO-d6

-

Temperature: 298 K (25 °C)

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak of DMSO-d6 at 2.50 ppm.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

-

Acquisition Parameters:

-

Number of Scans: 16 to 64 scans are generally adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans is recommended.

-

Acquisition Time (aq): An acquisition time of 3-4 seconds ensures good resolution.

-

Spectral Width (sw): A spectral width of approximately 16 ppm, centered around 6-7 ppm, is appropriate for this compound.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply an automatic or manual baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the residual DMSO-d6 peak to 2.50 ppm.

-

Integration: Integrate the signals corresponding to the aromatic and amine protons to determine their relative ratios.

Logical Workflow for Spectral Analysis

The process of analyzing and interpreting the 1H NMR spectrum of this compound follows a logical progression from sample preparation to final data interpretation. The workflow is depicted in the diagram below.

Caption: A workflow diagram illustrating the key stages of 1H NMR spectral analysis for this compound.

In-Depth Technical Guide to the Mass Spectrometry of 4,5-Dichlorobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4,5-dichlorobenzene-1,2-diamine (CAS No. 5348-42-5), a compound relevant in various chemical synthesis and drug development processes. This document outlines the expected fragmentation patterns, provides detailed experimental protocols for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and presents the mass spectral data in a structured format.

Molecular Characteristics

This compound has a molecular formula of C₆H₆Cl₂N₂ and a molecular weight of approximately 177.03 g/mol .[1][2] The presence of two chlorine atoms results in a characteristic isotopic pattern in its mass spectrum, which is a key feature for its identification.

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The data presented below is compiled from the National Institute of Standards and Technology (NIST) mass spectral database and theoretical fragmentation analysis.[3][4]

| m/z (Mass-to-Charge Ratio) | Proposed Ion Identity | Relative Intensity (%) | Notes |

| 176 | [M]⁺ | High | Molecular ion (containing ³⁵Cl₂) |

| 178 | [M+2]⁺ | High | Isotopic peak (containing one ³⁵Cl and one ³⁷Cl) |

| 180 | [M+4]⁺ | Moderate | Isotopic peak (containing two ³⁷Cl) |

| 141 | [M-Cl]⁺ | Moderate | Loss of a chlorine radical |

| 114 | [M-Cl-HCN]⁺ | High | Loss of a chlorine radical followed by hydrogen cyanide |

| 106 | [M-2Cl]⁺ | Low | Loss of both chlorine radicals |

| 77 | [C₆H₅]⁺ | Low | Phenyl cation |

Note: Relative intensities are qualitative estimates based on typical fragmentation patterns and available data. The NIST database lists the top three peaks as m/z 176, 178, and 114.[3]

Fragmentation Pattern and Mechanism

The fragmentation of this compound under electron ionization typically proceeds through the following pathways:

-

Molecular Ion Formation: The initial event is the removal of an electron to form the molecular ion radical, [C₆H₂Cl₂(NH₂)₂]⁺˙, at m/z 176 (for the molecule containing two ³⁵Cl isotopes). The isotopic peaks at m/z 178 and 180 are due to the natural abundance of the ³⁷Cl isotope.

-

Loss of a Chlorine Radical: A common fragmentation pathway for halogenated aromatic compounds is the cleavage of a carbon-halogen bond. The loss of a chlorine radical from the molecular ion results in the formation of a cation at m/z 141.

-

Sequential Loss of Chlorine and Hydrogen Cyanide: Following the loss of a chlorine atom, the resulting ion can undergo further fragmentation. The loss of a molecule of hydrogen cyanide (HCN) from one of the amine groups is a characteristic fragmentation of aromatic amines. This leads to the formation of the ion at m/z 114.

-

Loss of Both Chlorine Radicals: Although less common, the sequential loss of both chlorine atoms can occur, leading to a fragment ion at m/z 106.

-

Formation of Phenyl Cation: Fragmentation of the aromatic ring can lead to the formation of a phenyl cation at m/z 77.

Experimental Protocols

The following is a detailed protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on established methods for the analysis of aromatic amines and halogenated compounds.

4.1. Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Extraction (if applicable): For analysis of the compound in a matrix (e.g., environmental or biological samples), a suitable extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte.

4.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Mass Spectrometer: A mass spectrometer capable of electron ionization (EI) and scanning a mass range of at least 50-300 amu.

Table of GC-MS Parameters:

| Parameter | Condition |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent) |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (or split, depending on concentration) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes |

| Transfer Line Temperature | 280 °C |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Mass Scan Range | 50-300 m/z |

Visualizations

5.1. Experimental Workflow

Caption: Workflow for the GC-MS analysis of this compound.

5.2. Proposed Fragmentation Pathway

Caption: Proposed electron ionization fragmentation pathway of this compound.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Determination of 4,5-Dichlorobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the crystal structure of 4,5-dichlorobenzene-1,2-diamine. While a definitive, publicly available crystal structure for this specific compound remains to be published, this document outlines the essential experimental protocols and data analysis workflows employed in X-ray crystallography for the structural elucidation of small organic molecules.

Introduction

This compound (C₆H₆Cl₂N₂) is an aromatic amine containing two chlorine substituents.[1][2][3][4][5][6] Its molecular structure is of significant interest in various fields, including materials science and drug discovery, where a precise understanding of the three-dimensional arrangement of atoms is crucial for predicting and modulating its chemical and biological activity. X-ray crystallography stands as the definitive method for obtaining high-resolution structural data of crystalline solids.

Molecular Information:

| Identifier | Value |

| Chemical Formula | C₆H₆Cl₂N₂ |

| Molecular Weight | 177.03 g/mol |

| CAS Number | 5348-42-5 |

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of this compound would follow a standardized set of procedures, beginning with the preparation of high-quality single crystals.

Material and Reagents

-

This compound: High-purity (≥98%) crystalline powder.

-

Solvents: A range of analytical grade solvents for crystallization trials (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

Crystallization

The primary and often most challenging step is the growth of diffraction-quality single crystals. Several techniques can be employed:

-

Slow Evaporation: A near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial. The slow evaporation of the solvent increases the concentration, leading to crystal formation.

-

Solvent Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

-

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces solubility, promoting crystal growth.

X-ray Diffraction Data Collection

Once suitable single crystals (typically 0.1-0.3 mm in each dimension) are obtained, they are mounted on a goniometer head of a single-crystal X-ray diffractometer.

-

Crystal Screening: The crystal is initially screened to assess its quality based on the diffraction pattern.

-

Unit Cell Determination: A short set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The intensities and positions of the diffracted X-rays are recorded by a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

Structure Solution and Refinement

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

-

Validation: The final structure is validated using various crystallographic checks to ensure its quality and chemical sensibility.

Data Presentation (Hypothetical)

Should the crystal structure of this compound be determined, the data would be presented in a standardized format, as exemplified in the tables below.

Table 1: Hypothetical Crystallographic Data and Structure Refinement Parameters

| Parameter | Value |

| Empirical formula | C₆H₆Cl₂N₂ |

| Formula weight | 177.03 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | To be determined |

| Space group | To be determined |

| Unit cell dimensions | a = x Å, α = 90°b = y Å, β = y°c = z Å, γ = 90° |

| Volume | V ų |

| Z | n |

| Density (calculated) | ρ g/cm³ |

| Absorption coefficient | μ mm⁻¹ |

| F(000) | f |

| Crystal size | x x y x z mm³ |

| Theta range for data collection | θ₁ to θ₂° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | N |

| Independent reflections | n [R(int) = r] |

| Completeness to theta = θ₂° | c % |

| Absorption correction | Method |

| Max. and min. transmission | Tₘₐₓ and Tₘᵢₙ |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | d / r / p |

| Goodness-of-fit on F² | g |

| Final R indices [I>2sigma(I)] | R₁ = r₁, wR₂ = wr₂ |

| R indices (all data) | R₁ = r₁', wR₂ = wr₂' |

| Largest diff. peak and hole | p and h e.Å⁻³ |

**Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) **

| Bond | Length (Å) | Angle | Degree (°) |

| Cl(1)-C(4) | l₁ | C(1)-C(2)-N(2) | a₁ |

| Cl(2)-C(5) | l₂ | C(3)-C(4)-Cl(1) | a₂ |

| N(1)-C(1) | l₃ | C(5)-C(4)-Cl(1) | a₃ |

| N(2)-C(2) | l₄ | C(4)-C(5)-Cl(2) | a₄ |

| C(1)-C(2) | l₅ | C(6)-C(5)-Cl(2) | a₅ |

| C(1)-C(6) | l₆ | C(1)-N(1)-H(1A) | a₆ |

Workflow and Visualization

The process of determining the crystal structure can be visualized as a sequential workflow.

Conclusion

The determination of the crystal structure of this compound is an essential step in fully characterizing this compound. While specific crystallographic data is not yet publicly available, the well-established techniques of single-crystal X-ray diffraction provide a clear path forward for its elucidation. The detailed experimental protocols and analytical workflow outlined in this guide serve as a comprehensive resource for researchers undertaking this and similar structural studies. The resulting structural information will be invaluable for future applications in medicinal chemistry and materials science.

References

- 1. This compound | CAS 5348-42-5 [matrix-fine-chemicals.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. 4,5-Dichloro-1,2-phenylenediamine | C6H6Cl2N2 | CID 79297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. 4,5-Dichloro-ortho-phenylenediamine [webbook.nist.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

Synthesis of 4,5-Dichlorobenzene-1,2-diamine from 1,2-Dichloro-4,5-dinitrobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,5-dichlorobenzene-1,2-diamine, a key intermediate in the development of various pharmaceutical compounds. The primary focus is on the reduction of its precursor, 1,2-dichloro-4,5-dinitrobenzene. This document details established experimental protocols, presents quantitative data in a structured format, and includes workflow visualizations to facilitate understanding and replication.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of heterocyclic compounds with potential therapeutic activities. The most common and direct route to this diamine is through the reduction of the nitro groups of 1,2-dichloro-4,5-dinitrobenzene. The selection of an appropriate reduction method is critical to ensure high yield and purity, while avoiding undesirable side reactions such as dehalogenation. This guide explores the most effective and commonly employed reduction strategies.

Synthetic Pathways and Methodologies

The conversion of 1,2-dichloro-4,5-dinitrobenzene to this compound involves the reduction of two nitro groups to amino groups. Several methods are well-established for this transformation, broadly categorized into catalytic hydrogenation and chemical reduction.

A general workflow for the synthesis is depicted below:

Chemical Reduction Methods

Chemical reduction is a widely used strategy due to its operational simplicity and effectiveness. Common reducing agents include metals in acidic media.

The use of iron powder in an acidic medium is a classic and reliable method for nitro group reduction.[1] Acetic acid activates the iron and serves as a proton source. This method is often favored for its cost-effectiveness and tolerance to various functional groups.

Stannous chloride is another effective reagent for the reduction of aromatic nitro compounds.[2] The reaction is typically carried out in the presence of a strong acid like hydrochloric acid. It is known for its high efficiency and relatively mild reaction conditions.

Catalytic Hydrogenation

Catalytic hydrogenation offers a cleaner reaction profile, often with high yields and easier product isolation. The choice of catalyst and reaction conditions is crucial to prevent dehalogenation of the chlorinated aromatic ring.

Palladium on carbon is a common hydrogenation catalyst. However, for halogenated compounds, there is a risk of hydrodehalogenation. The use of sulfur-treated or other modified palladium catalysts can suppress this side reaction.[3]

Raney Nickel is another widely used catalyst for nitro group reductions. It is often considered a good alternative to palladium catalysts for halogenated substrates as it can sometimes offer better selectivity against dehalogenation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the different reduction methods.

| Reduction Method | Reagents | Solvent(s) | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |

| Iron in Acetic Acid | Iron powder, Acetic Acid | Ethanol, Water | 30 - Reflux | 1 - 2 | 65 - 98 | [1] |

| Stannous Chloride | SnCl₂·2H₂O, HCl | Ethanol | 60 - Reflux | 2 - 24 | ~95 (for diiodo analog) | [4] |

| Catalytic Hydrogenation | H₂, Pd/C (sulfurized) | Organic Solvents | 80 - 150 | 20 - 30 | >99 (selectivity) | [3][5] |

Detailed Experimental Protocols

Protocol 1: Reduction with Iron and Acetic Acid

This protocol is adapted from a general procedure for the reduction of aryl nitro compounds using iron powder.[1]

Materials:

-

1,2-Dichloro-4,5-dinitrobenzene

-

Iron powder (reduced)

-

Glacial Acetic Acid

-

Ethanol

-

Water

-

Ethyl Acetate

-

2M Potassium Hydroxide (KOH) solution

Procedure:

-

To a suspension of 1,2-dichloro-4,5-dinitrobenzene (1.0 eq) in a mixture of glacial acetic acid (2 mL per mmol of substrate), ethanol (2 mL per mmol of substrate), and water (1 mL per mmol of substrate), add reduced iron powder (5.2 eq).

-

Heat the resulting suspension to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the iron residue.

-

Wash the iron residue with ethyl acetate.

-

Partition the filtrate with a 2M KOH solution to neutralize the acetic acid.

-

Extract the basic aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Reduction with Stannous Chloride

This protocol is based on a procedure for the reduction of a similar dihalodinitrobenzene.[4]

Materials:

-

1,2-Dichloro-4,5-dinitrobenzene

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

2M Hydrochloric Acid

-

Diethyl Ether

Procedure:

-

In a round-bottom flask, cool a solution of 1,2-dichloro-4,5-dinitrobenzene (1.0 eq) in concentrated HCl (2.1 mL per mmol of substrate) in an ice bath.

-

In a separate flask, dissolve stannous chloride dihydrate (10.0 eq) in concentrated HCl (10.5 mL per mmol of substrate), warming to 60 °C if necessary.

-

Add the stannous chloride solution dropwise to the cooled solution of the dinitro compound.

-

After the addition is complete, heat the reaction mixture to 60 °C and stir for 24 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration.

-

Wash the solid product with 2M HCl followed by diethyl ether.

-

Dry the product under vacuum to obtain this compound.

Logical Relationships in Method Selection

The choice of reduction method often depends on a balance of factors including cost, scale, available equipment, and the presence of other functional groups on the substrate. The following diagram illustrates the decision-making process.

Conclusion

The synthesis of this compound from 1,2-dichloro-4,5-dinitrobenzene can be effectively achieved through several reduction methods. Chemical reduction using iron in acetic acid offers a cost-effective and scalable option, while stannous chloride provides a reliable alternative. Catalytic hydrogenation, though requiring specialized equipment, can provide a very clean and high-yielding route, provided that catalyst selection is optimized to prevent dehalogenation. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.

References

- 1. scispace.com [scispace.com]

- 2. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 3. CN102898263A - Method for preparing halogenated aniline from halogenated nitrobenzene by catalytic hydrogenation - Google Patents [patents.google.com]

- 4. 1,2-DIAMINO-4,5-DIIODOBENZENE synthesis - chemicalbook [chemicalbook.com]

- 5. US2976320A - Catalytic hydrogenation of the dinitro derivatives of toluene - Google Patents [patents.google.com]

Stability and Storage of 4,5-Dichlorobenzene-1,2-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4,5-dichlorobenzene-1,2-diamine (CAS No. 5348-42-5). This compound is a crucial building block in the synthesis of various heterocyclic compounds, including phenazines and benzimidazoles, which have applications in medicinal chemistry and materials science.[1][2] Proper handling and storage are paramount to ensure its integrity and prevent degradation, which could impact experimental outcomes and product quality.

Chemical Stability and Reactivity

This compound is generally stable under recommended storage conditions.[3] However, as an aromatic diamine, it possesses nucleophilic amino groups that can react with various electrophiles. It is incompatible with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[3] Exposure to these substances can lead to degradation of the material.

The molecule's reactivity is demonstrated in its use as a precursor in the synthesis of new phenazine derivatives through condensation reactions with o-quinones.[1] It is also used in the solvent- and catalyst-free synthesis of benzimidazole derivatives under microwave irradiation, highlighting its reactivity under specific laboratory conditions.[2]

Recommended Storage Conditions

To maintain the quality and stability of this compound, adherence to the following storage guidelines is essential. These recommendations are compiled from various supplier safety data sheets and product information.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[3] Options range from Room Temperature[4][5] to -20°C for long-term storage under an inert atmosphere.[6] | Lower temperatures slow down potential degradation reactions. |

| Atmosphere | Keep container tightly closed in a dry and well-ventilated place.[3] For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).[6] | Minimizes exposure to moisture and air, which can cause oxidation or hydrolysis. |

| Light | Keep in a dark place.[4][5] | Aromatic amines can be sensitive to light, which may catalyze degradation. |

| Container | Use a tightly sealed, suitable, and closed container for storage and disposal.[3] | Prevents contamination and exposure to incompatible substances. |

Logical Workflow for Storage and Handling

The following diagram illustrates the decision-making process for the appropriate storage and handling of this compound.

Caption: Workflow for Storage and Handling of this compound.

Experimental Protocol: General Stability Assessment

Objective: To evaluate the stability of this compound under accelerated and long-term storage conditions.

Materials:

-

This compound (high purity)

-

Amber glass vials with inert caps

-

Environmental chambers or ovens set to desired temperatures and humidity

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Mass Spectrometer (MS) for identification of potential degradation products

-

Solvents for HPLC (e.g., acetonitrile, water)

Methodology:

-

Initial Characterization:

-

Record the initial appearance (color, form) of the compound.[3]

-

Determine the initial purity of the this compound sample using a validated HPLC method.

-

Obtain an initial mass spectrum for reference.

-

-

Sample Preparation and Storage:

-

Aliquot the compound into several amber glass vials.

-

Expose the vials to a matrix of conditions, for example:

-

Accelerated: 40°C / 75% Relative Humidity (RH)

-

Long-Term: 25°C / 60% RH

-

Refrigerated: 5°C

-

Frozen: -20°C

-

Light Exposure: 25°C with exposure to controlled UV/Vis light

-

-

-

Time-Point Analysis:

-

At specified time points (e.g., 0, 1, 3, 6, 12 months), remove a vial from each storage condition.

-

Visually inspect the sample for any changes in appearance.

-

Analyze the sample by HPLC to determine the purity and quantify any degradation products.

-

If significant degradation is observed, use LC-MS to identify the degradation products.

-

-

Data Analysis:

-

Plot the purity of this compound as a function of time for each storage condition.

-

Determine the rate of degradation under each condition.

-

Identify and characterize any major degradation products.

-

Hypothetical Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for a chemical stability study.

Caption: General Experimental Workflow for Chemical Stability Testing.

Conclusion

While this compound is a stable compound, its longevity and purity are contingent upon appropriate storage and handling. For routine laboratory use, storage in a cool, dry, and dark place is sufficient. For long-term archival, storage at -20°C under an inert atmosphere is recommended to minimize the risk of degradation. Researchers should be mindful of its incompatibilities to prevent unintended reactions. The implementation of a systematic stability testing protocol, as outlined above, is advisable for applications where compound purity is critical, such as in drug development and GMP environments.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. 4,5-Dichloro-1,2-benzenediamine - Safety Data Sheet [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 5348-42-5|this compound|BLD Pharm [bldpharm.com]

- 6. NewblueCHEM--5348-42-5--High purity 4,5-Dichloro-1,2-benzenediamine factory price, CasNo.5348-42-5 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

An In-Depth Technical Guide to the Reactivity of Amino Groups in 4,5-Dichlorobenzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichlorobenzene-1,2-diamine, also known as 4,5-dichloro-ortho-phenylenediamine, is a versatile aromatic diamine that serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds. Its chemical structure, featuring a benzene ring substituted with two adjacent amino groups and two chlorine atoms, imparts a unique reactivity profile that is of significant interest in medicinal chemistry and materials science. The presence of both electron-donating amino groups and electron-withdrawing chloro groups on the aromatic ring modulates the nucleophilicity of the amino groups and influences the overall reactivity of the molecule.

This technical guide provides a comprehensive overview of the reactivity of the amino groups in this compound. It delves into the electronic effects governing its reactivity, provides detailed experimental protocols for key transformations, and presents quantitative data to inform synthetic strategies.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₆H₆Cl₂N₂ | [1] |

| Molecular Weight | 177.03 g/mol | [1] |

| Appearance | Red-brown to brown crystalline powder | [2] |

| Melting Point | 158-164 °C | |

| Predicted pKa | 2.77 ± 0.10 | [3] |

| Solubility | Soluble in methanol and DMSO; insoluble in water. |

Spectroscopic Data:

| Technique | Key Features |

| ¹H NMR | Spectral data is available and can be used for structural confirmation.[4] |

| ¹³C NMR | Spectral data is available for detailed structural analysis.[1] |

| IR Spectroscopy | Characteristic peaks for N-H stretching of the primary amino groups and aromatic C-H and C-C stretching are observed. |

Reactivity of the Amino Groups

The reactivity of the amino groups in this compound is central to its synthetic utility. These groups are nucleophilic and readily participate in a variety of chemical transformations.

Basicity and Nucleophilicity

The basicity of the amino groups is a key determinant of their nucleophilicity. The predicted pKa of the conjugate acid of this compound is approximately 2.77.[3] This relatively low pKa value, compared to aniline (pKa ≈ 4.6), is attributed to the electron-withdrawing inductive effect of the two chlorine atoms on the benzene ring. This effect reduces the electron density on the nitrogen atoms, making them less basic.

The Hammett equation can be used to quantify the electronic effect of substituents on the reactivity of aromatic compounds. The Hammett constant (σ) for a chlorine substituent is positive, indicating its electron-withdrawing nature. For disubstituted anilines, the effects of the substituents are generally considered to be additive.[5] The presence of two chloro substituents significantly decreases the basicity of the amino groups in this compound compared to the parent o-phenylenediamine.

Despite the reduced basicity, the amino groups remain sufficiently nucleophilic to participate in a wide range of reactions. The ortho-disposition of the amino groups also enables unique cyclization reactions that are fundamental to the synthesis of various heterocyclic systems.

Key Reactions and Experimental Protocols

The vicinal amino groups of this compound are key to its utility in forming heterocyclic rings.

Synthesis of Benzimidazoles

The condensation of o-phenylenediamines with aldehydes or carboxylic acids (or their derivatives) is a fundamental method for the synthesis of benzimidazoles. This reaction is a cornerstone of the chemistry of this compound, leading to the formation of 5,6-dichlorobenzimidazoles, which are important scaffolds in medicinal chemistry.

Experimental Protocol: Synthesis of 2-Substituted-5,6-dichlorobenzimidazoles